molecular formula C9H9FO B2370280 5-Fluoro-2,3-dihydro-1H-inden-2-ol CAS No. 929533-60-8

5-Fluoro-2,3-dihydro-1H-inden-2-ol

Cat. No.: B2370280
CAS No.: 929533-60-8
M. Wt: 152.168
InChI Key: OTJQIDXHQLVRFJ-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C9H9FO It is a fluorinated derivative of indan-2-ol, characterized by the presence of a fluorine atom at the 5-position of the indan ring

Scientific Research Applications

5-Fluoro-2,3-dihydro-1H-inden-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving fluorinated analogs of biologically active molecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals with fluorine-containing active ingredients.

    Industry: It is utilized in the development of materials with specific fluorinated properties, such as in the production of specialty polymers.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol can be achieved through several methods. One common approach involves the fluorination of indan-2-ol using fluorinating agents such as hydrogen fluoride or other fluorinating reagents . The reaction typically requires controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may include steps such as purification and isolation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,3-dihydro-1H-inden-1-ol: Another fluorinated indan derivative with similar properties.

    2-Bromo-1-indanol: A brominated analog with different reactivity.

    ®-2,3-Dihydro-1H-inden-1-ol: A non-fluorinated indan derivative used in various chemical syntheses.

Uniqueness

5-Fluoro-2,3-dihydro-1H-inden-2-ol is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring selective fluorination and specific reactivity profiles.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJQIDXHQLVRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929533-60-8
Record name 5-fluoro-2,3-dihydro-1H-inden-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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